ethyl 1-(3-chlorobenzyl)-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate

Chemical Purity Reproducibility Procurement Standards

Ethyl 1-(3-chlorobenzyl)-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate (CAS 339098-90-7) is a fully substituted indole-2-carboxylate ester characterized by a 3-chlorobenzyl group at the N-1 position and a 1H-pyrrol-1-yl group at the C-3 position. Its molecular formula is C22H19ClN2O2 with a molecular weight of 378.85 g/mol.

Molecular Formula C22H19ClN2O2
Molecular Weight 378.86
CAS No. 339098-90-7
Cat. No. B3000502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 1-(3-chlorobenzyl)-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate
CAS339098-90-7
Molecular FormulaC22H19ClN2O2
Molecular Weight378.86
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=CC=CC=C2N1CC3=CC(=CC=C3)Cl)N4C=CC=C4
InChIInChI=1S/C22H19ClN2O2/c1-2-27-22(26)21-20(24-12-5-6-13-24)18-10-3-4-11-19(18)25(21)15-16-8-7-9-17(23)14-16/h3-14H,2,15H2,1H3
InChIKeyBIZDEEGVOZWLTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 1-(3-chlorobenzyl)-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate for Research and Procurement


Ethyl 1-(3-chlorobenzyl)-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate (CAS 339098-90-7) is a fully substituted indole-2-carboxylate ester characterized by a 3-chlorobenzyl group at the N-1 position and a 1H-pyrrol-1-yl group at the C-3 position [1]. Its molecular formula is C22H19ClN2O2 with a molecular weight of 378.85 g/mol [1]. This compound belongs to a class of substituted pyrrole-indoles which have been investigated as inhibitors of plasminogen activator inhibitor-1 (PAI-1), a key regulator of the fibrinolytic system [2]. Its specific substitution pattern, particularly the meta-chloro on the N-benzyl group in combination with the N-pyrrolyl substituent, makes it a targeted candidate for structure-activity relationship (SAR) studies within this series.

Why Simple Analogs Cannot Replace Ethyl 1-(3-chlorobenzyl)-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate


Generic substitution within the indole-2-carboxylate class is highly inadvisable due to the profound impact of specific substituents on physicochemical properties and biological activity. The 3-chlorobenzyl group at the N-1 position is a critical determinant of lipophilicity (XLogP3-AA = 5.2) [1] and target binding affinity for PAI-1, where even minor alterations in the benzyl substitution pattern (e.g., removal of chlorine or shifting to the para-position) are known to drastically alter inhibitory activity [2]. Replacing the C-3 pyrrole ring or hydrolyzing the ethyl ester to a carboxylic acid generates distinct chemical entities with different hydrogen bonding capabilities, solubility profiles, and potential for serum protein binding, which directly affects assay outcomes [2]. Therefore, a compound with this exact combination of N-(3-chlorobenzyl) and C-3 pyrrole substituents is essential for reproducing specific SAR data points and cannot be functionally substituted by closely related indole-2-carboxylate analogs.

Quantitative Differentiation Evidence for Ethyl 1-(3-chlorobenzyl)-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate


Supplier Purity Comparison for Determined Research Reproducibility

The minimum purity specification for commercial samples of ethyl 1-(3-chlorobenzyl)-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate varies significantly among suppliers, directly impacting experimental reproducibility. MolCore offers the compound at a certified purity of NLT 98% , in contrast to other suppliers such as AKSci and Bio-Fount, which standardize to a 95% minimum purity [REFS-2, REFS-3]. This 3% purity gap represents a meaningful difference for quantitative biological assays, where impurities can act as confounding inhibitors or affect concentration-response curve accuracy.

Chemical Purity Reproducibility Procurement Standards

Metabolism Prediction via CYP3A4 Inhibition Liability Compared to Structural Analogs

A retrospective analysis of BindingDB data for a structurally related indole-2-carboxylate ester with a similar halogenated benzyl substituent (CHEMBL4852532) reveals an IC50 of 1.1 μM against cytochrome P450 3A4 in human liver microsomes [1]. While data for the exact target compound is not available, the presence of the lipophilic 3-chlorobenzyl motif (XLogP3-AA = 5.2) [2] suggests a comparable moderate CYP3A4 liability, which should be anticipated in metabolic stability screens. The unsubstituted benzyl analog (no chlorine) would be expected to have a lower logP and reduced CYP3A4 affinity.

Drug Metabolism CYP450 Inhibition Drug-Drug Interaction

Lipophilicity Differentiation from Non-Chlorinated Core Scaffold

The computed XLogP3-AA of the target compound is 5.2 [1]. The introduction of the chlorine atom at the meta-position of the benzyl ring increases lipophilicity by approximately 0.7–1.2 log units compared to the non-chlorinated benzyl analog (XLogP3 predicted ~4.0–4.5 for ethyl 1-benzyl-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate). This elevated lipophilicity is a double-edged sword: it may enhance passive membrane permeability but also correlates with increased plasma protein binding and potential promiscuity.

Lipophilicity Membrane Permeability LogP

Key Application Scenarios for Procuring Ethyl 1-(3-chlorobenzyl)-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate


PAI-1 Inhibitor Structure-Activity Relationship (SAR) Studies

The compound is specifically suited as a reference point in a PAI-1 inhibitor SAR matrix exploring the tolerance of the N-1 benzyl position for a meta-chloro substituent when combined with a C-3 pyrrole ring. Researchers can directly compare its activity (expected to be in the low to mid micromolar range for PAI-1 inhibition based on the 2-carboxylic acid indole scaffold [1]) with the para-chloro isoster and the des-chloro parent to map the pharmacophore's lipophilic pocket requirements.

Ester Prodrug or Linker Chemistry Platforms

The ethyl ester handles a carboxylic acid function in a masked form, making the compound a valuable intermediate for prodrug design or conjugation strategies. Its improved lipophilicity (XLogP3-AA = 5.2 [2]) compared to the free acid analog facilitates cell permeability studies, where the ester is intracellularly hydrolyzed to release the active PAI-1 inhibitor. Procurement of this specific ester is essential for these studies, as the free carboxylic acid cannot serve the same purpose.

Metabolic Stability and CYP Inhibition Screening Panels

Given the predicted CYP3A4 interaction profile inferred from close analogs [3], this compound is a pragmatic choice for inclusion in early-stage metabolic stability panels. It can serve as a tool compound to benchmark the CYP liability of the 3-chlorobenzyl-pyrrole-indole chemotype, allowing medicinal chemistry teams to preemptively address metabolism issues before investing in a full lead optimization campaign.

Quote Request

Request a Quote for ethyl 1-(3-chlorobenzyl)-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.